4-(3,4-Dimethoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with a 3,4-dimethoxyphenyl group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate precursors under specific conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting activity against various tumor cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits acetylcholinesterase, affecting neural transmission and potentially offering therapeutic benefits for neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 4-(3-methoxyphenyl)piperazin-1-yl derivatives.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its specific combination of a pyrazolo[3,4-b]pyridine core with a 3,4-dimethoxyphenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H17N3O3/c1-18-15-11(8-16-18)10(7-14(19)17-15)9-4-5-12(20-2)13(6-9)21-3/h4-6,8,10H,7H2,1-3H3,(H,17,19) |
InChI Key |
AIZSDUSTHCYWMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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